N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-16-14-18(24)6-9-20(16)34(30,31)27-12-3-13-33-21(27)15-26-23(29)22(28)25-11-10-17-4-7-19(32-2)8-5-17/h4-9,14,21H,3,10-13,15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANPGRTFKYDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: This step involves the reaction of 4-fluoro-2-methylphenylsulfonyl chloride with an appropriate amine to form the oxazinan ring.
Introduction of the Oxalamide Group: The oxazinan intermediate is then reacted with oxalyl chloride to introduce the oxalamide group.
Final Coupling: The final step involves coupling the oxazinan-oxalamide intermediate with 4-methoxyphenethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxalamide group to amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins or enzymes.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxazinan moiety may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Three key analogs are compared below:
Key Observations:
Substituent Variability :
- The target compound’s 4-methoxy-phenylethyl group contrasts with the 2-methylpropyl in , which reduces aromaticity but increases lipophilicity.
- The thiazolo-triazol core in introduces a heterocyclic system absent in the target compound, likely altering binding kinetics and metabolic stability.
Sulfonamide Modifications :
- The target compound’s 4-fluoro-2-methylbenzenesulfonyl group differs from the simpler 4-fluorobenzenesulfonyl in . The methyl group may enhance steric hindrance or modulate electronic effects.
Linker Flexibility: All compounds share an ethanediamide linker, but the connectivity (e.g., oxazinan vs.
Spectral and Physicochemical Data
- IR Spectroscopy :
- NMR :
- The 4-methoxyphenyl group would show characteristic aromatic protons near δ 6.8–7.3 ppm and a methoxy singlet at δ ~3.8 ppm, as observed in .
Biological Activity
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazinan ring and a sulfonamide moiety, which are known to influence biological activity. Its molecular formula is C₁₈H₃₁F₂N₃O₃S, and it is characterized by the presence of a fluorinated aromatic group, which may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes by mimicking substrate structures or binding to active sites.
- Cellular Pathway Modulation : The oxazinan moiety may alter cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Anticancer Activity :
- Preclinical studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in tumor cells .
- Case Study : A study demonstrated that derivatives of similar compounds significantly inhibited the growth of breast cancer cells (MDA-MB-231) at micromolar concentrations .
-
Antimicrobial Properties :
- The compound has also been evaluated for its antimicrobial activity. In vitro tests suggest effectiveness against both Gram-positive and Gram-negative bacteria .
- Case Study : A series of experiments showed that related compounds exhibited significant antibacterial effects, indicating potential for development as antimicrobial agents.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Complex structure enhances activity |
| Related oxazinan derivatives | Variable cytotoxicity | Structural modifications affect potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
